

# An In-depth Technical Guide to the Physical Properties of 2,2-Diiodobutane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Diiodobutane

Cat. No.: B13468714

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,2-Diiodobutane** is a geminal diiodoalkane, a class of organoiodine compounds characterized by two iodine atoms attached to the same carbon atom. Its chemical formula is  $C_4H_8I_2$  and it has a molecular weight of 309.92 g/mol. [1][2] This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bonds, which are susceptible to nucleophilic substitution and elimination reactions. Understanding the physical properties of **2,2-diiodobutane** is crucial for its effective use in designing synthetic routes, optimizing reaction conditions, and ensuring safe handling and storage. This guide provides a comprehensive overview of the known physical characteristics of **2,2-diiodobutane**, detailed experimental protocols for its synthesis and analysis, and a visualization of a key synthetic pathway.

## Physical Properties of 2,2-Diiodobutane

Quantitative data on the physical properties of **2,2-diiodobutane** are not extensively reported in the literature, with many available databases providing computed rather than experimental values. The data presented below is a compilation of available information.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>8</sub> I <sub>2</sub>	[1][2]
Molecular Weight	309.92 g/mol	[1][2]
CAS Number	29443-50-3	[1]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Soluble in organic solvents such as acetone and dimethylformamide (DMF).[3] Insoluble in water.	
XLogP3-AA (Predicted)	3.5	[2]

Note: Experimental values for boiling point, melting point, and density are not readily available in published literature. The solubility information is inferred from its structural similarity to other haloalkanes and the solvents used in its synthesis.

## Experimental Protocols

### Synthesis of 2,2-Diiodobutane via the Finkelstein Reaction

The Finkelstein reaction is a well-established method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides.[3][4][5][6] This S<sub>N</sub>2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent.[4][6]

Materials:

- 2,2-Dichlorobutane (or 2,2-Dibromobutane)
- Sodium iodide (NaI)
- Acetone (anhydrous)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a dry round-bottom flask, dissolve 2,2-dichlorobutane (1.0 equivalent) in anhydrous acetone.
- Add an excess of sodium iodide (approximately 2.5-3.0 equivalents) to the solution.
- Equip the flask with a reflux condenser and a magnetic stirrer.
- Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate ( $\text{NaCl}$ ).
- Continue refluxing for 24-48 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the precipitated sodium chloride by vacuum filtration and wash the solid with a small amount of acetone.
- Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent such as diethyl ether and transfer it to a separatory funnel.

- Wash the organic layer with an equal volume of water, followed by a wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the organic layer using a rotary evaporator to yield crude **2,2-diiodobutane**.
- The product can be further purified by vacuum distillation.

## Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. For **2,2-diiodobutane**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR would provide characteristic signals.

Sample Preparation:

- Dissolve a small amount of purified **2,2-diiodobutane** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).<sup>[7]</sup>
- Transfer the solution to an NMR tube.

$^1\text{H}$  NMR Spectroscopy (Predicted):

- The spectrum is expected to show a triplet corresponding to the methyl protons ( $\text{CH}_3$ ) of the ethyl group.
- A quartet corresponding to the methylene protons ( $\text{CH}_2$ ) of the ethyl group.
- A singlet for the methyl protons adjacent to the di-iodinated carbon.

$^{13}\text{C}$  NMR Spectroscopy (Predicted):

- The spectrum will show distinct signals for each of the four carbon atoms in different chemical environments. The carbon atom bearing the two iodine atoms will be significantly

downfield due to the deshielding effect of the electronegative iodine atoms.

#### Data Acquisition Parameters (General):

- Spectrometer: 400 MHz or higher.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse.
  - Number of scans: 16-64.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled single-pulse.
  - Number of scans:  $\geq 1024$  (depending on concentration).
  - Relaxation delay: 2-5 seconds.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for separating and identifying volatile organic compounds.

#### Sample Preparation:

- Prepare a dilute solution of **2,2-diiodobutane** in a volatile organic solvent like hexane or dichloromethane.

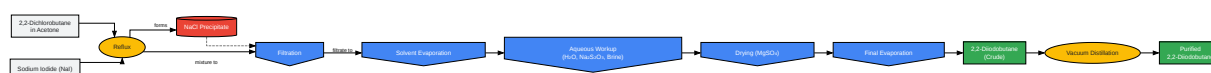
#### GC-MS Parameters (General for Halogenated Alkanes):

- Gas Chromatograph (GC):
  - Injector: Split/splitless, operated in split mode with a high split ratio (e.g., 100:1).<sup>[8]</sup>
  - Injector Temperature: 250-280 °C.

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
- Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.[8]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
  - Ion Source Temperature: 200-230 °C.[8]
  - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 350 amu).

Expected Fragmentation: The mass spectrum of **2,2-diiodobutane** is expected to show a molecular ion peak ( $M^+$ ) and characteristic fragment ions resulting from the loss of iodine atoms and alkyl groups. The isotopic pattern of iodine ( $^{127}\text{I}$  is the only stable isotope) will simplify the interpretation of the mass spectrum compared to chlorinated or brominated compounds.

## Synthesis Workflow of 2,2-Diiodobutane



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. guidechem.com [guidechem.com]
- 2. 2,2-Diodobutane | C<sub>4</sub>H<sub>8</sub>I<sub>2</sub> | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. Iscollege.ac.in [Iscollege.ac.in]
- 7. <sup>1</sup>H proton nmr spectrum of 2-iodobutane C<sub>4</sub>H<sub>9</sub>I CH<sub>3</sub>CHICH<sub>2</sub>CH<sub>3</sub> low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,2-Diodobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13468714#physical-properties-of-2-2-diiodobutane]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)